molecular formula C13H20O B2369515 3-(4-Ethylphenyl)-2-methylbutan-1-ol CAS No. 2248358-23-6

3-(4-Ethylphenyl)-2-methylbutan-1-ol

Cat. No. B2369515
M. Wt: 192.302
InChI Key: KMWCDLLCEQTJHH-UHFFFAOYSA-N
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Description

“3-(4-Ethylphenyl)-2-methylbutan-1-ol” appears to be a complex organic compound. Based on its name, it likely contains an ethylphenyl group and a butanol group. However, without more specific information or context, it’s difficult to provide a detailed description12.



Molecular Structure Analysis

The molecular structure of “3-(4-Ethylphenyl)-2-methylbutan-1-ol” can’t be determined without additional information. However, similar compounds often have complex structures with multiple functional groups45.



Chemical Reactions Analysis

The chemical reactions involving “3-(4-Ethylphenyl)-2-methylbutan-1-ol” are not known. However, similar compounds often undergo a variety of reactions, including oxidation, reduction, and various types of substitution reactions67.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Ethylphenyl)-2-methylbutan-1-ol” are not known. However, similar compounds often have properties such as specific melting points, boiling points, solubilities, and reactivities45.


Safety And Hazards

The safety and hazards associated with “3-(4-Ethylphenyl)-2-methylbutan-1-ol” are not known. However, similar compounds can pose various risks, depending on their specific structures and properties101112.


Future Directions

The future research directions for “3-(4-Ethylphenyl)-2-methylbutan-1-ol” are not known. However, similar compounds are often subjects of ongoing research, with potential applications in fields such as medicine, materials science, and environmental science131415.


Please note that this information is based on compounds with similar structures and may not apply to “3-(4-Ethylphenyl)-2-methylbutan-1-ol”. For accurate information, specific studies on this compound would be needed.


properties

IUPAC Name

3-(4-ethylphenyl)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-12-5-7-13(8-6-12)11(3)10(2)9-14/h5-8,10-11,14H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWCDLLCEQTJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-2-methylbutan-1-ol

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